2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride, is a synthetic compound that exhibits potential therapeutic applications. It belongs to the class of piperazine derivatives and is characterized by its unique structural features, including a piperazine ring and a trimethoxyphenyl group. This compound has garnered attention in medicinal chemistry for its biological activity and possible utility in treating various diseases.
The compound can be sourced from chemical databases such as PubChem and BenchChem, which provide detailed information regarding its chemical structure, synthesis, and properties. It is classified under the broader category of acetanilides, which are compounds derived from acetic acid and aniline derivatives. The IUPAC name for the compound is 2-piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride.
The synthesis of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride typically involves a multi-step process:
Industrial production methods may optimize these steps to enhance yield and purity by utilizing catalysts and specific reaction conditions.
The molecular formula for 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride is . The structural representation includes:
The InChI key for this compound is AMBGUYKTQSHFPF-UHFFFAOYSA-N, which allows for precise identification in chemical databases .
2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions.
The mechanism of action for 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride primarily involves its interaction with neurotransmitter receptors. It has been shown to act on dopamine and serotonin receptors, which play critical roles in mood regulation and behavior modulation. By binding to these receptors, it can influence their activity and potentially exert therapeutic effects. Additionally, this compound may interact with various cellular targets contributing to its antimicrobial and antiviral properties.
Key physical properties of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and elemental analysis are typically employed to confirm the identity and purity of the synthesized compound .
2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride has several scientific applications:
This compound's diverse applications highlight its significance in ongoing research within medicinal chemistry and pharmaceuticals.
The piperazine ring (C₄H₁₀N₂) is a ubiquitous scaffold in medicinal chemistry due to its favorable physicochemical properties and bioactivity. This six-membered diazine ring exhibits:
In 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, the piperazine moiety connects directly to the acetamide carbonyl, forming a spacer unit that orients the trimethoxyphenyl group in 3D space. This configuration modulates receptor engagement, as demonstrated in related piperazine-acetamides targeting:
Table 1: Structural Properties of 2-(Piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
| Property | Base Compound (CAS 39901-46-7) | Dihydrochloride Salt (CAS 1332530-02-5) |
|---|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₄ | C₁₅H₂₅Cl₂N₃O₄ |
| Molecular Weight (g/mol) | 309.37 | 382.28 |
| SMILES | O=C(NC1=CC(OC)=C(OC)C(OC)=C1)CN2CCNCC2 | COc1cc(NC(=O)CN2CCNCC2)cc(OC)c1OC.Cl.Cl |
| Key Modifications | Free base | Salt formation enhances crystallinity and aqueous solubility |
The 3,4,5-trimethoxyphenyl group is a privileged pharmacophore in cytotoxic and neuroactive agents, conferring target affinity through:
In 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, this aryl system directly links to the acetamide nitrogen, positioning it to interact with:
The methoxy group geometry is critical: Ortho-substitution (3,4,5-positions) maximizes steric complementarity versus mono- or dimethoxy analogs, as confirmed in receptor docking studies.
Arylamide derivatives have evolved through three generations of optimization:
Table 2: Evolution of Key Bioactive Arylamide Derivatives
| Structural Class | Therapeutic Application | Key Advancement | Reference Compound |
|---|---|---|---|
| Trimethoxycinnamamides | Antinarcotic agents | High 5-HT₁ₐ affinity for opioid withdrawal suppression | 3,4,5-Trimethoxycinnamoyl piperidine |
| Piperazine-acetamides | Neurological/oncological agents | Balanced logP (2–4) for blood-brain barrier penetration | 2-(Piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
| Hybrid benzothiazole/quinoline acetamides | Multi-target Alzheimer’s/diabetes therapy | Dual enzyme inhibition (e.g., AChE & BACE-1) | N-(5,6-methylenedioxybenzothiazol-2-yl)-2-(piperazin-1-yl)acetamide [3] [7] |
The synthesis of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7